
2-(2-Aminoethanesulfonyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aminoethanesulfonyl)ethan-1-ol is an organic compound with the molecular formula C4H11NO3S. It is characterized by the presence of both an amino group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfonyl)ethan-1-ol typically involves the reaction of ethylene oxide with taurine (2-aminoethanesulfonic acid) under controlled conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{NH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{H} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{CH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Aminoethanesulfonyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-(2-Aminoethanesulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(2-Aminoethanesulfonyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate various biochemical processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanesulfonic acid (Taurine): Similar structure but lacks the hydroxyl group.
Ethanolamine: Contains an amino and hydroxyl group but lacks the sulfonyl group.
Cysteamine: Contains an amino and thiol group but lacks the sulfonyl and hydroxyl groups.
Uniqueness
2-(2-Aminoethanesulfonyl)ethan-1-ol is unique due to the presence of both an amino group and a sulfonyl group, which imparts distinct chemical reactivity and versatility in various applications. This combination of functional groups makes it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C4H11NO3S |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
2-(2-aminoethylsulfonyl)ethanol |
InChI |
InChI=1S/C4H11NO3S/c5-1-3-9(7,8)4-2-6/h6H,1-5H2 |
Clé InChI |
XZILNQFHWDEPHG-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


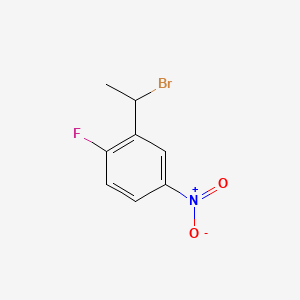

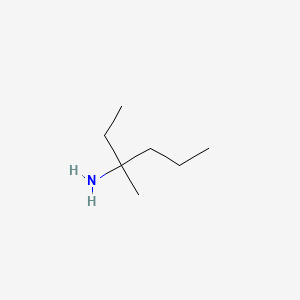
![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)
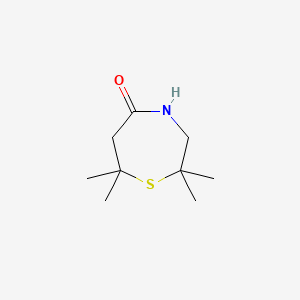
![5-[6-Aminohexyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497886.png)
![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B13497888.png)
![2-{6-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13497899.png)
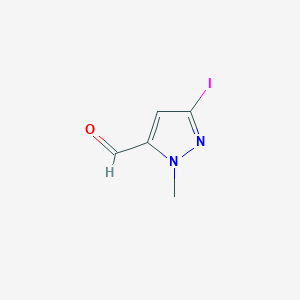
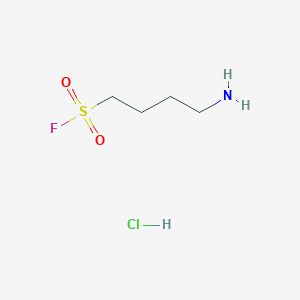
![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)
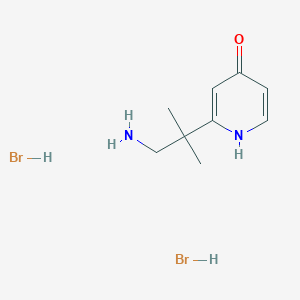
![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
